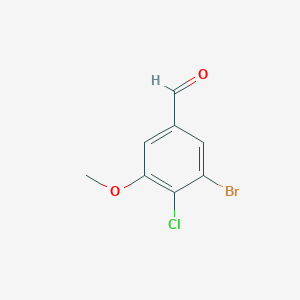

3-Bromo-4-chloro-5-methoxybenzaldehyde

Beschreibung

3-Bromo-4-chloro-5-methoxybenzaldehyde is a halogenated benzaldehyde derivative with a bromine atom at position 3, a chlorine atom at position 4, and a methoxy group at position 5 of the aromatic ring. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₈H₆BrClO₂, with a molecular weight of approximately 265.5 g/mol. The compound’s reactivity is influenced by the electron-withdrawing effects of bromine and chlorine, balanced by the electron-donating methoxy group, creating a unique electronic profile suitable for cross-coupling reactions and nucleophilic additions .

Eigenschaften

Molekularformel |

C8H6BrClO2 |

|---|---|

Molekulargewicht |

249.49 g/mol |

IUPAC-Name |

3-bromo-4-chloro-5-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6BrClO2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-4H,1H3 |

InChI-Schlüssel |

GMPNDFRAGFHFAC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC(=C1)C=O)Br)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-methoxybenzaldehyde typically involves the bromination and chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde). One common method includes the bromination of vanillin using potassium bromate (KBrO3) in glacial acetic acid with 47% hydrobromic acid (HBr) as a catalyst . The reaction conditions are carefully controlled to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of 3-Bromo-4-chloro-5-methoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is typically produced in batch reactors with stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-Bromo-4-chloro-5-methoxybenzoic acid.

Reduction: 3-Bromo-4-chloro-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-chloro-5-methoxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the presence of bromine and chlorine atoms may enhance its reactivity and binding affinity to certain biological targets, contributing to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-Bromo-4-chloro-5-methoxybenzaldehyde with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity :

- The methoxy group in 3-Bromo-4-chloro-5-methoxybenzaldehyde donates electrons, slightly offsetting the electron-withdrawing effects of Br and Cl. In contrast, the trifluoromethyl group (CF₃) in 2385966-70-9 strongly withdraws electrons, enhancing the aldehyde’s electrophilicity .

- Hydroxyl vs. Chlorine : Replacing Cl with -OH (as in 1849-76-9) increases polarity and hydrogen-bonding capacity, making the compound more soluble in polar solvents but less stable under acidic conditions .

Steric and Electronic Modifications :

- Benzyloxy Derivatives (e.g., 346459-51-6 and 872136-25-9) introduce steric bulk, which can hinder reactions requiring planar transition states (e.g., SN2). The fluorine in 346459-51-6 further deactivates the benzyl ring, reducing unwanted side reactions .

Functional Group Variations :

- Aldehyde vs. Ester : Methyl 3-bromo-5-chloro-2-hydroxybenzoate (4068-71-7) replaces the aldehyde with an ester, shifting reactivity toward hydrolysis or transesterification rather than nucleophilic addition .

Physical Properties :

- The trifluoromethyl derivative (2385966-70-9) has a higher molecular weight (287.46 g/mol) and lower aqueous solubility due to the hydrophobic CF₃ group.

- Phenylmethoxy-substituted compounds (e.g., 872136-25-9) exhibit reduced crystallinity compared to the parent compound, impacting purification methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.